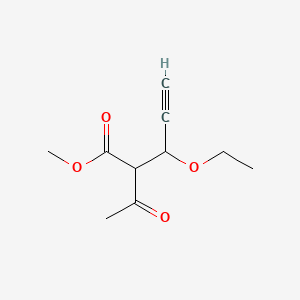

Methyl 2-acetyl-3-ethoxypent-4-ynoate

Description

Structural Characterization and Key Chemical Features of Methyl 2-acetyl-3-ethoxypent-4-ynoate

The chemical structure of this compound, with the CAS number 343333-28-8, is characterized by a five-carbon backbone that is highly functionalized. bldpharm.com The systematic name reveals the precise arrangement of its constituent parts: a methyl ester, an acetyl group, an ethoxy group, and a terminal alkyne. This multifunctionality is key to its reactivity and potential applications.

Overview of Functional Groups: Acetyl, Ethoxy, and Pent-4-ynoate Moieties

The reactivity and chemical identity of this compound are dictated by its three primary functional groups:

Acetyl Group (-C(O)CH₃): This ketone functional group is a key site for nucleophilic addition reactions. The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. The adjacent methyl group's protons are weakly acidic and can be removed by a strong base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Ethoxy Group (-OCH₂CH₃): The ethoxy group is an ether linkage attached to the main carbon chain. It is generally a stable functional group but can influence the reactivity of the adjacent chiral center. The oxygen atom's lone pairs can participate in resonance and inductive effects, potentially modulating the electron density of the molecule.

Pent-4-ynoate Moiety: This part of the molecule contains two significant features: a terminal alkyne (-C≡CH) and a methyl ester (-COOCH₃).

The terminal alkyne is a region of high electron density and is susceptible to electrophilic addition reactions. The terminal proton is acidic and can be deprotonated by a suitable base to form a powerful nucleophile (an acetylide), which is useful for forming new carbon-carbon bonds.

The methyl ester is an electron-withdrawing group that can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to an alcohol.

The interplay of these functional groups on a compact carbon skeleton provides a platform for diverse chemical transformations.

| Functional Group | Key Chemical Properties |

| Acetyl | Electrophilic carbonyl carbon, enolizable protons |

| Ethoxy | Generally stable, can influence neighboring stereocenter |

| Terminal Alkyne | Acidic proton, susceptible to addition reactions |

| Methyl Ester | Susceptible to hydrolysis and other nucleophilic acyl substitutions |

Stereochemical Considerations within the Molecular Framework

The molecular structure of this compound contains a stereocenter at the third carbon atom (C3), the carbon to which the ethoxy group is attached. This carbon is bonded to four different groups: the acetyl-bearing carbon, the alkyne-bearing carbon, the ethoxy group, and a hydrogen atom.

The presence of this chiral center means that this compound can exist as a pair of enantiomers (R and S configurations). These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities or behave differently in chiral environments. The synthesis of this compound without chiral control would result in a racemic mixture (an equal mixture of both enantiomers). Enantioselective synthesis would be required to produce a single enantiomer. The stereochemistry of acyclic molecules is a critical aspect of modern organic synthesis, as the three-dimensional arrangement of atoms can profoundly impact a molecule's properties and function.

Historical Context and Current Standing in Specialized Organic Chemistry Research

While specific historical details regarding the first synthesis of this compound are not extensively documented in readily available literature, its structure places it within the broader class of polyfunctionalized acetylenic compounds. The development of synthetic methodologies for creating such molecules has been a significant area of research in organic chemistry for decades.

The strategic importance of acetylenic compounds stems from their versatility as synthetic intermediates. The carbon-carbon triple bond can be elaborated into a wide array of other functional groups and structural motifs. Historically, the focus was on the fundamental reactivity of alkynes. In recent years, there has been a growing interest in the synthesis of highly functionalized alkynes, like the title compound, as these molecules offer multiple points for chemical modification, allowing for the rapid construction of molecular complexity.

Currently, compounds like this compound are valuable tools in the hands of synthetic chemists. They are often employed in the synthesis of heterocyclic compounds, natural products, and other complex organic molecules. The presence of multiple, orthogonally reactive functional groups allows for selective transformations at different parts of the molecule, which is a key principle in modern synthetic strategy.

Research Significance and Future Trajectories for this compound

The research significance of this compound lies in its potential as a versatile building block in organic synthesis. The combination of an alkyne, a ketone, an ester, and an ether in a single, relatively small molecule makes it a highly valuable precursor for the synthesis of a wide range of target molecules.

Potential Research Applications:

Heterocycle Synthesis: The functional groups present are well-suited for participating in various cyclization reactions to form five- and six-membered rings, which are common motifs in pharmaceuticals and agrochemicals.

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazoles.

Natural Product Synthesis: The dense array of functional groups could be strategically manipulated to construct portions of complex natural product skeletons.

Combinatorial Chemistry: The molecule could serve as a scaffold to which various substituents can be added, allowing for the creation of libraries of related compounds for screening purposes.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetyl-3-ethoxypent-4-ynoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5-8(14-6-2)9(7(3)11)10(12)13-4/h1,8-9H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYGOAGUFPKZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#C)C(C(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Design and Methodologies for Methyl 2 Acetyl 3 Ethoxypent 4 Ynoate and Its Analogues

Retrosynthetic Strategies for the Methyl 2-acetyl-3-ethoxypent-4-ynoate Backbone

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex target molecule into simpler, commercially available starting materials.

The initial retrosynthetic disconnections for this compound focus on the functional groups attached to the main carbon chain. The acetyl and ethoxy groups are prime candidates for disconnection via functional group interconversion (FGI) or C-C and C-O bond cleavage.

A primary disconnection can be made at the C-C bond between the carbonyl of the acetyl group and the main pentynoate backbone. This leads to a β-keto ester precursor, a common and versatile intermediate in organic synthesis. This disconnection is based on the well-established chemistry of β-dicarbonyl compounds, which are readily acylated.

Another key disconnection involves the C-O bond of the ethoxy group. This suggests a precursor where the ethoxy group is introduced via nucleophilic substitution or addition to a suitable electrophile. An alternative is to consider the ethoxy group as part of a larger building block.

| Disconnection | Precursor | Synthetic Transformation |

| C-Acyl Bond | Methyl 3-ethoxypent-4-ynoate | Acylation |

| C-Ethoxy Bond | Methyl 2-acetyl-3-oxopent-4-ynoate | Etherification |

The carbon skeleton of this compound can be assembled through various C-C bond-forming reactions. A logical disconnection is at the C2-C3 bond, which can be formed through an aldol-type condensation or a related reaction involving the coupling of an enolate with an electrophile.

Alternatively, the bond between C3 and C4 can be disconnected. This suggests a strategy involving the addition of an ethynyl nucleophile to a carbonyl compound or an epoxide. The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and various enzymatic and organometallic methods can be employed for this purpose. nih.gov

| Disconnection | Precursors | Synthetic Strategy |

| C2-C3 Bond | Methyl acetoacetate and an ethoxy-substituted electrophile | Aldol (B89426) or Claisen-type condensation |

| C3-C4 Bond | A 3-ethoxy-2-acetylpropanoate derivative and an ethynylating agent | Nucleophilic addition of an acetylide |

Established Synthetic Routes to this compound

The core of many synthetic approaches to molecules like the target compound lies in the chemistry of β-dicarbonyl compounds. The α-hydrogens of β-keto esters are acidic and can be readily removed by a base to form a nucleophilic enolate. uobabylon.edu.iqpressbooks.pub This enolate can then be alkylated or acylated.

A plausible route would start with a β-keto ester, such as methyl acetoacetate. Deprotonation with a suitable base (e.g., sodium ethoxide) would generate the corresponding enolate. This enolate could then, in principle, be reacted with an electrophile containing the ethoxy and ethynyl moieties. However, a more controlled approach would involve a stepwise introduction of the required functionalities.

One potential strategy involves the alkylation of a β-keto ester with a propargyl-type halide followed by the introduction of the ethoxy group. The alkylation of β-keto esters is a common method for C-C bond formation. researchgate.netsciencemadness.orgalmerja.com

Table of Potential Alkylating and Acylating Agents:

| Starting Material | Reagent | Product Type |

| Methyl acetoacetate | 1-bromo-2-butyne | Alkylated β-keto ester |

| Ethyl benzoylacetate | Ethyl bromide | Alkylated β-keto ester |

| Ketones | Acid anhydrides/chlorides | β-diketones |

The ester and terminal alkyne functionalities are key features of the target molecule. The methyl ester can be introduced at various stages of the synthesis, most commonly through esterification of a corresponding carboxylic acid. Fischer esterification, using methanol in the presence of an acid catalyst, is a standard method. chemguide.co.ukbyjus.com

The ethynyl group (a terminal alkyne) can be introduced through several methods. One common approach is the reaction of a terminal alkyne with a base to form an acetylide, which then acts as a nucleophile. For instance, the ethynylation of formaldehyde can be achieved using copper-based catalysts. nih.gov In the context of our target molecule, an acetylide could be added to a suitable electrophilic precursor.

Alternatively, methods for the dehydration of β-ketoesters can lead to the formation of alkynyl esters. This typically involves the formation of a vinyl triflate intermediate which then eliminates to form the alkyne. nih.gov

Summary of Relevant Reactions:

| Reaction Type | Reagents | Functional Group Transformation |

| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst | Carboxylic acid to Ester |

| Acetylide Addition | Terminal alkyne, Strong base, Electrophile | Formation of a C-C bond with an alkyne |

| Dehydration of β-ketoesters | β-ketoester, LiHMDS, Triflic anhydride | Ketone to Alkyne |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient approach to complex molecules. While no specific MCR has been reported for the synthesis of this compound, the development of such a pathway would be a highly desirable synthetic strategy.

An MCR could potentially bring together a β-keto ester component, an ethoxy-containing component, and an alkyne-containing component in a single pot. Palladium-catalyzed MCRs have been used to synthesize highly substituted furanones from ynones, imines, and aryl iodides, demonstrating the potential for complex bond formations in one pot. nih.gov The design of an MCR for the target molecule would require careful selection of catalysts and reaction conditions to control the chemo- and regioselectivity of the multiple bond-forming events.

Stereoselective Synthesis of this compound

The controlled installation of the two stereocenters in this compound is paramount for accessing specific stereoisomers. This section explores various strategies to achieve this, including the asymmetric construction of these chiral centers and the use of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions.

Asymmetric Construction of Chiral Centers at C2 and C3

The primary challenge in the synthesis of this compound lies in the simultaneous and stereocontrolled formation of the C2 and C3 stereocenters. A plausible strategy involves a sequential approach. One potential pathway could begin with the asymmetric synthesis of a propargylic alcohol derivative, which would establish the stereocenter at C3. This could be achieved through the enantioselective addition of a terminal alkyne to an appropriate aldehyde. organic-chemistry.org Subsequent etherification of the resulting chiral alcohol would install the ethoxy group. The second stereocenter at C2 could then be introduced via a stereoselective alkylation or acylation of the ester enolate.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, a chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming step. For instance, an Evans oxazolidinone auxiliary, which is widely used in stereoselective aldol and alkylation reactions, could be acylated to form an imide. wikipedia.org The enolate of this imide could then undergo a diastereoselective reaction to introduce the acetyl group at the C2 position with high stereocontrol. Subsequent removal of the auxiliary would furnish the desired chiral product. The choice of the auxiliary and the reaction conditions would be critical in determining the final stereochemistry.

A variety of chiral auxiliaries have been developed and utilized in asymmetric synthesis, each with its own advantages. The selection of an appropriate auxiliary would depend on the specific synthetic route and the desired stereoisomer.

Table 1: Examples of Chiral Auxiliaries and Their Potential Applications

| Chiral Auxiliary | Potential Application in Synthesis | Key Features |

| Evans Oxazolidinones | Diastereoselective alkylation to set C2 stereocenter | High diastereoselectivity, well-established protocols, recoverable |

| (S)-(-)-1-Phenylethylamine | Formation of chiral enamines for stereoselective functionalization | Readily available, can be used to control the stereochemistry of subsequent reactions |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Formation of chiral imines for asymmetric additions | High stereocontrol, versatile for the synthesis of chiral amines |

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

In recent years, organocatalysis and metal catalysis have emerged as powerful alternatives to chiral auxiliary-based methods for asymmetric synthesis.

Organocatalysis: Chiral organic molecules can be used as catalysts to promote enantioselective reactions. For the synthesis of this compound, an organocatalytic approach could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor. For instance, a chiral amine or a cinchona alkaloid-derived catalyst could be employed to facilitate the enantioselective addition of an acetyl equivalent to a suitable Michael acceptor. mdpi.com

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are highly effective catalysts for a wide range of asymmetric transformations. A potential metal-catalyzed route to this compound could involve a copper-catalyzed asymmetric propargylation of an aldehyde to establish the C3 stereocenter. snnu.edu.cnnih.gov Subsequent stereoselective functionalization at the C2 position could then be achieved using another metal-catalyzed process. The choice of metal, ligand, and reaction conditions would be crucial for achieving high enantioselectivity and diastereoselectivity.

Table 2: Potential Catalytic Systems for Stereoselective Synthesis

| Catalytic System | Reaction Type | Potential Application |

| Chiral Phosphine-Copper Complex | Asymmetric Propargylation | Formation of the C3 stereocenter |

| Chiral Amine Organocatalyst | Michael Addition | Introduction of the C2 acetyl group |

| Chiral Guanidine-Bisurea Organocatalyst | Asymmetric α-amination (followed by conversion) | Indirect route to the C2 stereocenter |

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. monash.edu Applying these principles to the synthesis of this compound is crucial for developing sustainable and efficient methodologies.

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Ideally, solvents should be non-toxic, renewable, and easily recyclable. researchgate.netwhiterose.ac.uk For the synthesis of a sensitive molecule like this compound, the solvent must also be compatible with the reaction conditions and not lead to side reactions or decomposition. The use of bio-based solvents, such as 2-methyltetrahydrofuran (2-MeTHF) or Cyrene™, could be explored as greener alternatives to traditional volatile organic compounds. rsc.org

Waste minimization is another key aspect of green chemistry. This can be achieved by designing atom-economical reactions that maximize the incorporation of starting materials into the final product. monash.edu Catalytic methods, both organocatalytic and metal-catalyzed, are inherently more atom-economical than stoichiometric approaches that use chiral auxiliaries, as the catalyst is used in small amounts and can often be recycled.

Energy Efficiency in Reaction Design and Process Optimization

Energy consumption is a significant contributor to the environmental footprint of a chemical synthesis. reddit.com Designing energy-efficient processes is therefore a key goal of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible, and by utilizing energy-efficient technologies such as microwave irradiation or flow chemistry. dntb.gov.uaresearchgate.net

Emerging Technologies in this compound Synthesis

Emerging synthetic technologies are revolutionizing the way chemists approach the synthesis of organic molecules. By offering unprecedented control over reaction parameters and enabling novel reaction pathways, these methods pave the way for safer, more efficient, and environmentally benign chemical manufacturing.

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. umontreal.canih.gov This methodology offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and unstable intermediates. researchgate.netflinders.edu.au The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, effectively mitigating risks associated with highly exothermic or temperature-sensitive reactions. nih.gov

The following table details the results from a continuous flow synthesis of various alkynes from isoxazolone precursors, illustrating the efficiency of this technique for analogous compound synthesis.

| Entry | Isoxazolone Precursor | Resulting Alkyne Product | Residence Time (s) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-(4-methoxybenzoyl)-3-phenylisoxazol-5(4H)-one | 1-(4-methoxyphenyl)-2-phenylethyne | 50 | 80 |

| 2 | 4-benzoyl-3-phenylisoxazol-5(4H)-one | 1,2-diphenylethyne | 50 | 75 |

| 3 | 4-(4-chlorobenzoyl)-3-phenylisoxazol-5(4H)-one | 1-(4-chlorophenyl)-2-phenylethyne | 50 | 72 |

| 4 | 4-(4-nitrobenzoyl)-3-phenylisoxazol-5(4H)-one | 1-(4-nitrophenyl)-2-phenylethyne | 50 | 65 |

| 5 | 4-acetyl-3-phenylisoxazol-5(4H)-one | 1-phenylprop-1-yne | 50 | 58 |

Data derived from analogous alkyne synthesis reported in the literature. researchgate.netvapourtec.com

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to activate and drive chemical reactions, often in the absence of solvents. mdpi.com This approach is a cornerstone of green chemistry, as it significantly reduces or eliminates the need for bulk solvents, leading to less waste and simplified purification processes. Mechanochemical methods have been shown to accelerate reaction rates, improve yields, and enable reactions between solid-state reactants that are difficult to achieve in solution. mdpi.com

The synthesis of alkynes and their derivatives has been successfully demonstrated using mechanochemical techniques. For instance, transition-metal-catalyzed reactions, such as the Sonogashira coupling of alkynes with aryl iodides, have been efficiently performed by ball milling. mdpi.com This method offers advantages such as short reaction times and high yields, and in some cases, can proceed without the need for palladium catalysts. Furthermore, cycloaddition reactions involving alkynes, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, have been effectively carried out under mechanochemical conditions. mdpi.com

Given that the synthesis of this compound likely involves carbon-carbon bond formations to construct the acetylenic core, mechanochemistry presents a viable and sustainable alternative to traditional solution-phase methods. The following table presents data from the mechanochemical synthesis of functionalized isoxazoles from terminal alkynes, showcasing the applicability of this technology to the formation of complex heterocyclic structures from alkyne building blocks.

| Entry | Terminal Alkyne | α-Nitroethylacetate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetylene | Ethyl 2-nitroacetate | Ethyl 5-phenylisoxazole-4-carboxylate | 93 |

| 2 | 4-Methylphenylacetylene | Ethyl 2-nitroacetate | Ethyl 5-(p-tolyl)isoxazole-4-carboxylate | 90 |

| 3 | 4-Methoxyphenylacetylene | Ethyl 2-nitroacetate | Ethyl 5-(4-methoxyphenyl)isoxazole-4-carboxylate | 88 |

| 4 | 4-Chlorophenylacetylene | Ethyl 2-nitroacetate | Ethyl 5-(4-chlorophenyl)isoxazole-4-carboxylate | 91 |

| 5 | Prop-2-yn-1-ol | Ethyl 2-nitroacetate | Ethyl 5-(hydroxymethyl)isoxazole-4-carboxylate | 75 |

Data derived from analogous isoxazole synthesis reported in the literature. mdpi.com

Mechanistic Investigations and Reactivity Pathways of Methyl 2 Acetyl 3 Ethoxypent 4 Ynoate

Electronic Properties and Tautomeric Equilibria of the Beta-Dicarbonyl System (e.g., Keto-Enol)

The 1,3-dicarbonyl arrangement in Methyl 2-acetyl-3-ethoxypent-4-ynoate allows it to exist as a mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. masterorganicchemistry.com This phenomenon, known as keto-enol tautomerism, is a dynamic equilibrium that is influenced by various factors, including solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comwikipedia.org

Generally, for simple carbonyl compounds, the keto form is thermodynamically more stable and predominates at equilibrium. wikipedia.org However, in beta-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. masterorganicchemistry.com This creates a stable six-membered pseudo-ring.

The position of the tautomeric equilibrium is highly dependent on the solvent. researchgate.net In nonpolar solvents like carbon tetrachloride, the enol form is favored as the intramolecular hydrogen bond is not disrupted by solvent interactions. masterorganicchemistry.com Conversely, polar, protic solvents like water can form strong hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor. masterorganicchemistry.comresearchgate.net

| Solvent | Solvent Polarity | Typical % Enol Tautomer |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | Nonpolar | 49% masterorganicchemistry.com |

| Benzene | Nonpolar | High |

| Acetone | Polar Aprotic | Moderate |

| Water (D₂O) | Polar Protic | <2% masterorganicchemistry.com |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Stable researchgate.net |

Reactivity of the Alkyne Moiety in this compound

The carbon-carbon triple bond (alkyne) is a region of high electron density, making it susceptible to a variety of addition reactions. byjus.com Its reactivity is further modulated by the adjacent ethoxy group and the electron-withdrawing beta-dicarbonyl system.

Alkynes undergo electrophilic addition reactions, though they are generally less reactive than alkenes. ic.ac.uklibretexts.org The reaction is initiated by the attack of an electrophile on the electron-rich π-system of the triple bond, typically forming a vinyl cation intermediate. chemistrysteps.com For terminal alkynes, these additions often follow Markovnikov's rule, where the electrophile adds to the terminal carbon. libretexts.org In the case of this compound, the addition of electrophiles like hydrogen halides (HX) or halogens (X₂) would proceed across the triple bond. The regioselectivity will be influenced by the electronic effects of the C3-ethoxy group. Subsequent reactions can lead to cyclized products, depending on the reaction conditions and the nature of the electrophile. For instance, hydration of alkynes, often catalyzed by mercury(II) salts, leads to the formation of an enol intermediate which then tautomerizes to a more stable ketone. libretexts.org

The alkyne in this compound is considered "activated" due to its conjugation with the electron-withdrawing beta-dicarbonyl system. acs.org This activation makes the alkyne moiety highly electrophilic and susceptible to nucleophilic conjugate addition, also known as a Michael addition. acs.orgbham.ac.uk Soft nucleophiles, such as thiols, amines, and alcohols, readily add to the β-carbon of the alkyne in a 1,4-conjugate fashion. acs.org This type of reaction is highly efficient and is a cornerstone of synthetic organic chemistry for forming new carbon-heteroatom bonds. bham.ac.uk The rate of these additions is influenced by the electron-withdrawing ability of the conjugated group, with ketones and esters providing strong activation. acs.org

The alkyne functionality is a versatile handle for transition metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, has been widely used for the functionalization of C(sp²)-H bonds. mdpi.com While the Heck reaction traditionally involves alkenes, variations and other palladium-catalyzed couplings can be applied to alkynes. For instance, palladium-catalyzed carbonylative coupling reactions are a powerful method for synthesizing ketones. acs.org The compound could potentially undergo reactions like Sonogashira coupling if the terminal alkyne is used, or other addition and cyclization reactions catalyzed by metals such as palladium, ruthenium, or gold. These transformations allow for the construction of complex molecular architectures from the relatively simple alkyne precursor.

Reactivity of the Acetyl Group at C2

The carbon atom situated between the two carbonyl groups (the α-carbon) of the beta-dicarbonyl system exhibits unique reactivity due to the acidifying effect of the adjacent electron-withdrawing groups.

The α-hydrogens in beta-keto esters are significantly more acidic (pKa ≈ 11 in DMSO) compared to those in simple ketones (pKa ≈ 20). wikipedia.orgaklectures.com This increased acidity allows for easy deprotonation by a suitable base (e.g., an alkoxide) to form a resonance-stabilized enolate ion. aklectures.com This enolate is a potent carbon nucleophile and can readily participate in Sₙ2 reactions with alkyl halides, a process known as α-alkylation. aklectures.comrsc.org This reaction is a fundamental C-C bond-forming strategy in organic synthesis. nih.gov Asymmetric versions of this reaction have been developed using phase-transfer catalysis to achieve high enantioselectivity. rsc.org

Furthermore, the enolate can act as a nucleophile in carbonyl condensation reactions. A prominent example is the Claisen condensation, where an ester enolate attacks another ester molecule. wikipedia.org While an intramolecular Claisen condensation (Dieckmann condensation) is not possible for this acyclic substrate, it can participate in crossed Claisen condensations with other esters.

| Role | Example Reagents | Purpose |

|---|---|---|

| Base | Sodium ethoxide (NaOEt), Potassium carbonate (K₂CO₃) | Deprotonates the α-carbon to form the nucleophilic enolate. aklectures.comchemicalbook.com |

| Electrophile | Alkyl halides (e.g., Methyl iodide, Benzyl bromide) | Reacts with the enolate to form a new C-C bond at the α-position. aklectures.com |

| Solvent | Ethanol, Acetonitrile, Dimethylformamide (DMF) | Provides the medium for the reaction. wikipedia.orgchemicalbook.com |

Intramolecular Cyclization Reactions

There is no specific data in the surveyed literature concerning the intramolecular cyclization reactions of this compound. However, the presence of the acetyl and ester carbonyl groups, along with the terminal alkyne, provides the necessary functionalities for potential cyclization pathways. It can be hypothesized that under suitable catalytic conditions, such as with transition metals like gold, platinum, or palladium, the molecule could undergo cycloisomerization reactions. For instance, a 6-endo-dig cyclization could potentially lead to the formation of a six-membered heterocyclic ring, a pyranone derivative. Alternatively, a 5-exo-dig cyclization is also a plausible pathway, which would yield a furan (B31954) derivative. The regioselectivity of such a cyclization would be a critical aspect to investigate.

The following table outlines hypothetical products from possible intramolecular cyclization pathways.

| Cyclization Mode | Catalyst Type (Hypothetical) | Potential Product |

| 6-endo-dig | Au(I) or Pt(II) | Substituted 4H-pyran-4-one |

| 5-exo-dig | Pd(II) or Ag(I) | Substituted furan |

Further research would be necessary to determine the feasibility and outcomes of these potential intramolecular reactions.

Influence of the Ethoxy Substituent on Reaction Regio- and Stereoselectivity

Specific studies on the influence of the ethoxy substituent on the regio- and stereoselectivity of reactions involving this compound have not been reported. In principle, the ethoxy group at the C-3 position is expected to exert a significant electronic and steric influence on the molecule's reactivity. Electronically, the oxygen atom of the ethoxy group can donate electron density to the adjacent carbon, potentially influencing the nucleophilicity and electrophilicity of the neighboring acetyl and alkyne groups.

Sterically, the bulk of the ethoxy group could direct the approach of reagents, thereby controlling the stereochemical outcome of reactions at the chiral center that would be formed at C-2 if the enolate is generated. For instance, in a potential nucleophilic addition to the acetyl group, the ethoxy group could favor the formation of one diastereomer over the other. Similarly, in any metal-catalyzed cyclization, the coordination of the metal to the oxygen of the ethoxy group could play a crucial role in directing the regioselectivity of the cyclization.

The table below summarizes the potential influences of the ethoxy substituent.

| Influence Type | Effect on Reactivity | Potential Outcome |

| Electronic | Electron-donating | Modulates reactivity of adjacent functional groups |

| Steric | Bulk of the group | Directs incoming reagents, influencing stereoselectivity |

| Coordinating | Lewis basic oxygen | Can coordinate to metal catalysts, influencing regioselectivity |

Empirical studies are required to validate these hypothesized effects.

Computational and Experimental Elucidation of Reaction Mechanisms

As of this writing, there are no published computational or experimental studies that specifically elucidate the reaction mechanisms of this compound. To understand the reactivity of this compound, a combined approach of computational and experimental methods would be invaluable.

Computationally, Density Functional Theory (DFT) calculations could be employed to model the potential energy surfaces of various reaction pathways, such as the aforementioned intramolecular cyclizations. These calculations could provide insights into the transition state geometries, activation energies, and the thermodynamic stability of possible products, thereby predicting the most likely reaction outcomes.

Experimentally, these computational predictions would need to be verified. This would involve synthesizing this compound and subjecting it to a variety of reaction conditions. The products of these reactions would then be isolated and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Isotopic labeling studies could also be employed to trace the pathways of atoms during a reaction, providing further mechanistic detail.

A proposed workflow for the elucidation of reaction mechanisms is presented in the table below.

| Step | Method | Objective |

| 1 | Computational Modeling (DFT) | Predict reaction pathways and product stability |

| 2 | Synthesis and Reaction Screening | Experimentally test predicted reactions |

| 3 | Product Characterization (NMR, MS) | Identify the structure of the reaction products |

| 4 | Isotopic Labeling Studies | Elucidate the detailed movement of atoms in the reaction |

Such a comprehensive investigation would be necessary to build a foundational understanding of the chemical behavior of this compound.

Synthetic Utility and Chemical Transformations of Methyl 2 Acetyl 3 Ethoxypent 4 Ynoate

Precursor in the Synthesis of Carbocyclic and Heterocyclic Compounds

The unique structural features of Methyl 2-acetyl-3-ethoxypent-4-ynoate, which include a reactive acetyl group, a methyl ester, an ethoxy substituent, and a terminal alkyne, make it a versatile precursor for the construction of a variety of carbocyclic and heterocyclic scaffolds. These functionalities offer multiple reaction sites for cyclization and annulation reactions.

Annulation Reactions for Fused Ring Systems

While specific examples of annulation reactions involving this compound are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its potential in forming fused ring systems. The presence of the β-keto-ester moiety allows for reactions analogous to the Robinson annulation, where a Michael addition followed by an intramolecular aldol (B89426) condensation can lead to the formation of six-membered rings. The terminal alkyne can also participate in various cycloaddition reactions, such as [4+2] and [2+2+2] cycloadditions, to construct polycyclic frameworks. Further research in this area could unveil novel pathways to complex carbocyclic structures.

Building Blocks for Pyrroles, Furans, Pyrazoles, and Related Heterocycles

The synthesis of five-membered heterocycles is a cornerstone of medicinal and materials chemistry. This compound is a promising starting material for the synthesis of substituted pyrroles, furans, and pyrazoles.

Pyrroles: The 1,3-dicarbonyl unit of this compound can react with primary amines or ammonia (B1221849) in a Paal-Knorr type synthesis to afford substituted pyrroles. The ethoxy and alkyne groups would be incorporated into the final pyrrole (B145914) structure, offering further points for diversification.

Furans: Acid-catalyzed cyclization of the β-keto-ester moiety, potentially involving the acetyl and ester carbonyls, could lead to the formation of furan (B31954) rings. The alkyne functionality could also be a handle for intramolecular cyclizations to form furans under various catalytic conditions.

Pyrazoles: The reaction of the β-dicarbonyl system with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazoles. This reaction with this compound would be expected to yield highly substituted pyrazoles, with the ethoxy and alkynyl groups providing unique substitution patterns.

| Heterocycle | Synthetic Approach | Potential Substituents from Precursor |

| Pyrrole | Paal-Knorr synthesis with amines | Ethoxy, Acetyl, Methyl Ester, Terminal Alkyne |

| Furan | Acid-catalyzed cyclization | Ethoxy, Acetyl, Methyl Ester, Terminal Alkyne |

| Pyrazole | Reaction with hydrazines | Ethoxy, Acetyl, Methyl Ester, Terminal Alkyne |

Integration into Complex Natural Product Synthesis Frameworks

The structural complexity and biological activity of natural products make them challenging and important targets for total synthesis. Highly functionalized building blocks like this compound can serve as key intermediates in the assembly of these complex molecules. Although specific applications in completed natural product syntheses are not yet widely reported, its potential is evident. The combination of a chiral center (if resolved), multiple reactive sites, and a carbon-rich framework makes it an attractive fragment for retrosynthetic disconnection of complex targets. For instance, the alkynyl group can be used for C-C bond formation via Sonogashira or other coupling reactions, while the dicarbonyl moiety can be used to construct key ring systems found in various natural product families.

Development of Advanced Organic Materials Precursors

The development of new organic materials with tailored electronic and optical properties is a rapidly growing field. The conjugated system of the terminal alkyne in this compound suggests its potential as a monomer or precursor for conjugated polymers and other advanced materials. Polymerization of the alkyne, either through chain-growth or step-growth mechanisms, could lead to novel polymers with interesting properties. The presence of the ester and ketone functionalities allows for post-polymerization modification, enabling the fine-tuning of the material's characteristics.

Participation in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The terminal alkyne of this compound is an ideal handle for such transformations.

Table of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst | Potential Product |

| Sonogashira Coupling | Aryl/Vinyl Halides | Pd/Cu | Aryl/Vinyl substituted alkyne |

| Heck-type Reactions | Alkenes | Pd | Conjugated enynes |

| Suzuki Coupling | Organoborons | Pd | Substituted alkenes (after hydroboration) |

| Stille Coupling | Organostannanes | Pd | Substituted alkenes or alkynes |

| Glaser Coupling | --- | Cu | 1,3-Diynes |

These reactions would allow for the facile introduction of various substituents at the terminus of the pentynyl chain, significantly increasing the molecular diversity accessible from this starting material.

Catalyst Ligand Development and Coordination Chemistry

The design and synthesis of new ligands for transition metal catalysts are crucial for the advancement of catalysis. The multiple heteroatom-containing functional groups (ketone, ester, and ether) in this compound present potential coordination sites for metal ions. While not a traditional chelating ligand, the strategic placement of these groups could allow for the formation of novel metal complexes. The alkyne itself can also coordinate to transition metals. Further derivatization of the molecule could lead to the development of new classes of ligands with unique steric and electronic properties, which could find applications in asymmetric catalysis and other areas of organometallic chemistry.

This compound is a highly functionalized molecule with significant potential as a versatile building block in organic synthesis. While the exploration of its chemistry is still in its early stages, the inherent reactivity of its functional groups opens up a wide range of possibilities for the synthesis of complex carbocyclic and heterocyclic compounds, the construction of natural product frameworks, the development of advanced organic materials, and the design of novel catalyst ligands. Further research into the chemical transformations of this compound is warranted and is expected to uncover new and valuable synthetic methodologies.

Emerging Research Directions and Future Outlook for Methyl 2 Acetyl 3 Ethoxypent 4 Ynoate

Interdisciplinary Research Initiatives with Materials Science and Supramolecular ChemistryThere is no indication of any research exploring the use of Methyl 2-acetyl-3-ethoxypent-4-ynoate in the fields of materials science or supramolecular chemistry.

Due to the absence of any research findings, a data table on research findings cannot be generated.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-acetyl-3-ethoxypent-4-ynoate with high yield?

- Methodological Answer : Optimize reaction conditions by selecting appropriate catalysts (e.g., acid/base catalysts for esterification), maintaining temperatures between 50–80°C to balance reactivity and stability, and using anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Employ inert atmospheres (N₂/Ar) to protect the alkyne moiety. Monitor progress via TLC and purify using silica gel chromatography with gradients of ethyl acetate/hexane. Yield improvements can be achieved by stepwise addition of acetylating agents .

Q. How can the structure and purity of this compound be confirmed?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to identify key groups (e.g., methyl ester [δ ~3.6–3.8 ppm], acetyl carbonyl [δ ~2.1–2.3 ppm], and ethoxy protons [δ ~1.3–1.5 ppm]). IR spectroscopy confirms ester (C=O stretch ~1740 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functionalities .

- Purity Analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (splitless mode) to verify purity ≥98%. Compare retention times with authentic standards .

Q. What are the optimal storage conditions for this compound?

- Methodological Answer : Store in airtight, amber vials at –20°C under inert gas (e.g., argon) to prevent oxidation/hydrolysis. Include desiccants (e.g., molecular sieves) to mitigate moisture. Stability tests indicate a shelf life of ≥2 years under these conditions .

Advanced Research Questions

Q. How can contradictory reactivity data for the alkyne group in this compound be resolved across studies?

- Methodological Answer : Conduct systematic reactivity assays under controlled conditions (solvent polarity, temperature, catalyst presence). For example:

- Solvent Effects : Compare alkyne reactivity in polar aprotic (DMF) vs. nonpolar (toluene) solvents.

- Trace Metal Analysis : Use ICP-MS to detect trace metals (e.g., Cu⁺) that may catalyze alkyne side reactions.

- Moisture Control : Perform Karl Fischer titration to quantify residual water in reaction mixtures. Cross-reference findings with computational studies (DFT) to model reaction pathways .

Q. What experimental strategies can elucidate the stereoelectronic effects of the ethoxy and acetyl substituents?

- Methodological Answer :

- Substituent Variation : Synthesize analogs (e.g., replacing ethoxy with methoxy or propoxy) and compare reaction kinetics via UV-Vis or NMR monitoring.

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic additions to the alkyne) to quantify electronic effects.

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions or electrophilic attacks .

Q. How can byproducts formed during synthesis be identified and minimized?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS or HRMS to detect impurities (e.g., hydrolyzed esters or acetyl migration products).

- Process Optimization : Adjust stoichiometry (e.g., limiting acetyl chloride excess) or employ scavengers (e.g., molecular sieves for water removal).

- Kinetic Studies : Perform time-resolved sampling to isolate intermediates and optimize reaction termination points .

Data Management and Reproducibility

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?

- Methodological Answer : Standardize measurement protocols (e.g., DSC for melting points at 5°C/min heating rates). Cross-validate with independent labs and report detailed experimental conditions (e.g., solvent used for recrystallization). Metadata templates (e.g., ACEnano schemas) ensure consistency in reporting .

Q. What strategies improve reproducibility in catalytic applications of this compound?

- Methodological Answer :

- Catalyst Characterization : Use BET surface area analysis and TEM to confirm catalyst homogeneity.

- Reaction Logs : Document exact molar ratios, mixing speeds, and temperature fluctuations.

- Open Data Repositories : Share raw NMR/LC-MS files and computational input files via platforms like Zenodo or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.